3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide
Description
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide is a benzamide derivative characterized by:
- Benzamide core: Aromatic ring with a carboxamide functional group.
- Substituents: Methoxy (-OCH₃) at position 3 and methyl (-CH₃) at position 2 of the benzamide ring.
- N-substituent: A cyclopropyl group connected to a 2-methylbenzoyl moiety, introducing conformational rigidity and steric bulk.
Properties
CAS No. |
644980-06-3 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C20H21NO3/c1-13-7-4-5-8-15(13)18(22)20(11-12-20)21-19(23)16-9-6-10-17(24-3)14(16)2/h4-10H,11-12H2,1-3H3,(H,21,23) |
InChI Key |
SGFBDTAWQONTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 1-(2-methylbenzoyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and inferred pharmacological properties.
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Methoxy Groups : Enhance solubility via hydrogen bonding (e.g., 3-methoxy in the target compound vs. 5-methoxy in Corr4a) but reduce lipophilicity.
- Halogenation : Chloro (Corr4a) or trifluoromethyl (F37) substituents increase lipophilicity and binding affinity to hydrophobic pockets .
Inferred Pharmacological Implications
- Target Compound : The cyclopropane and 2-methylbenzoyl group may enhance protein binding through hydrophobic interactions, while methoxy groups improve solubility for bioavailability.
- F37/F45 : Halogenation and trifluoromethyl groups likely improve blood-brain barrier penetration, making them candidates for CNS targets .
Biological Activity
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide, with the CAS number 644980-06-3, is a synthetic compound belonging to the benzamide class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide is with a molecular weight of approximately 323.386 g/mol. The compound features a methoxy group, a cyclopropyl moiety, and a benzamide core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.386 g/mol |
| CAS Number | 644980-06-3 |
The mechanism by which 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide exerts its biological activity is still under investigation. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in various signaling pathways.
Potential Targets
- Kinases : Given the structural similarities to known kinase inhibitors, this compound may inhibit specific kinases involved in cancer progression.
- Fungal Inhibition : Similar compounds have demonstrated fungicidal activity against various pathogens, suggesting potential applications in antifungal therapies.
Antiproliferative Activity
Research on related benzamide derivatives has shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar substituents have been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating IC50 values ranging from 1.2 to 5.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydroxy-substituted derivative | MCF-7 | 1.2 |
| Benzamide derivative | HCT116 | 3.7 |
Antioxidative Activity
The antioxidative properties of related compounds have been documented, indicating that they may prevent oxidative stress-related cell damage. This property could indirectly contribute to their antiproliferative effects by protecting normal cells from oxidative damage while targeting cancer cells .
Case Study 1: Anticancer Activity
A study investigated the activity of various benzamide derivatives against the MCF-7 cell line, revealing that those with methoxy and hydroxy substitutions exhibited strong antiproliferative effects. The most active compound showed an IC50 value of 2.2 µM, highlighting the importance of functional groups in modulating biological activity .
Case Study 2: Fungal Activity
Another study explored the fungicidal properties of benzamide derivatives against pathogens like Colletotrichum orbiculare. The compounds displayed significant inhibition rates, supporting their potential as antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
